2-(3-Fluoro-4-methoxyphenyl)oxirane
Overview
Description
2-(3-Fluoro-4-methoxyphenyl)oxirane is a chemical compound that falls under the category of epoxides. It has the molecular formula C₉H₉FO₂ and a molecular weight of 168.16 g/mol . This compound is primarily used in research settings, particularly in the fields of proteomics and analytical chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-4-methoxyphenyl)oxirane typically involves the epoxidation of a suitable precursor. One common method is the reaction of 3-fluoro-4-methoxyphenyl ethylene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. Continuous flow reactors and other advanced chemical engineering techniques might be employed to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoro-4-methoxyphenyl)oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols.
Reduction: Reduction reactions can convert the epoxide ring to an alcohol.
Substitution: Nucleophilic substitution reactions can open the epoxide ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids like m-CPBA.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide ring under mild conditions.
Major Products Formed
Diols: Formed through oxidation.
Alcohols: Resulting from reduction.
Substituted Products: Various products depending on the nucleophile used in substitution reactions.
Scientific Research Applications
2-(3-Fluoro-4-methoxyphenyl)oxirane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(3-Fluoro-4-methoxyphenyl)oxirane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in synthetic chemistry to form a wide range of products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)oxirane: Similar structure but lacks the fluorine atom.
2-(3-Chloro-4-methoxyphenyl)oxirane: Chlorine atom instead of fluorine.
2-(3-Bromo-4-methoxyphenyl)oxirane: Bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2-(3-Fluoro-4-methoxyphenyl)oxirane imparts unique chemical properties, such as increased reactivity and stability, compared to its non-fluorinated analogs. This makes it particularly valuable in synthetic chemistry and research applications .
Properties
IUPAC Name |
2-(3-fluoro-4-methoxyphenyl)oxirane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-11-8-3-2-6(4-7(8)10)9-5-12-9/h2-4,9H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFIMPLNCBXJOJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CO2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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